Phénazolan

Vue d'ensemble

Description

Phénazolam, également connu sous le nom de Clobromazolam ou DM-II-90, est un dérivé de la benzodiazépine qui agit comme un puissant sédatif et hypnotique. Il a été synthétisé pour la première fois au début des années 1980, mais n'a jamais été développé pour un usage médical. Le Phénazolam est apparu sur le marché des drogues illicites en tant que drogue de synthèse et est connu pour ses effets sédatifs importants .

Applications De Recherche Scientifique

Phenazolam has several scientific research applications, primarily in the fields of chemistry, biology, and forensic science:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of benzodiazepines.

Biology: Studied for its effects on the central nervous system and its potential interactions with other neurotransmitters.

Forensic Science: Utilized in toxicology studies to understand its metabolism and detect its presence in biological samples.

Mécanisme D'action

Target of Action

Phenazolam, like other benzodiazepines, primarily targets the central nervous system . It acts as a potent sedative and hypnotic drug .

Mode of Action

As a benzodiazepine derivative, it likely enhances the effect of the neurotransmitter gamma-aminobutyric acid (gaba) at the gaba_a receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties .

Biochemical Pathways

Benzodiazepines typically work by binding to the gaba_a receptor, increasing the efficiency of gaba, the chief inhibitory neurotransmitter in the mammalian central nervous system .

Pharmacokinetics

Like other benzodiazepines, it is likely to be well-absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of Phenazolam’s action are likely to include increased GABAergic activity, leading to decreased neuronal excitability. This can result in sedation, hypnosis, reduced anxiety, muscle relaxation, and anticonvulsant effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Phenazolam. For instance, co-administration with other central nervous system depressants (e.g., opioids and alcohol) can enhance its sedative effects and potentially lead to adverse events . .

Analyse Biochimique

Biochemical Properties

Phenazolam is classified as a novel benzodiazepine . Benzodiazepines are central nervous system depressants . They interact with gamma-aminobutyric acid (GABA) receptors in the brain, enhancing the effect of GABA, a neurotransmitter that inhibits the activity of neurons . This interaction results in the sedative and hypnotic effects of Phenazolam .

Cellular Effects

Phenazolam, like other benzodiazepines, influences cell function by modulating the activity of GABA receptors . By enhancing the inhibitory effect of GABA, Phenazolam can decrease neuronal excitability, leading to its sedative and hypnotic effects

Molecular Mechanism

The molecular mechanism of action of Phenazolam involves binding to GABA receptors, specifically at the benzodiazepine site on these receptors . This binding enhances the effect of GABA, leading to increased inhibition of neuronal activity

Metabolic Pathways

The metabolic pathways of Phenazolam are not well-characterized. Benzodiazepines typically undergo phase I metabolism, which involves hydroxylation and other reactions catalyzed by cytochrome P450 enzymes

Méthodes De Préparation

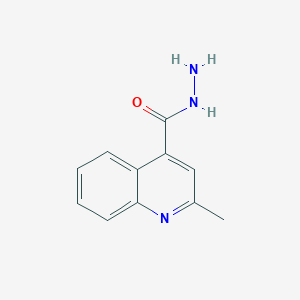

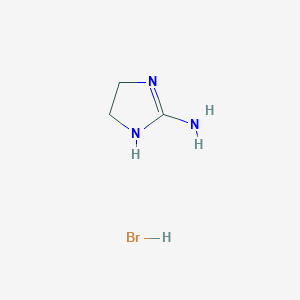

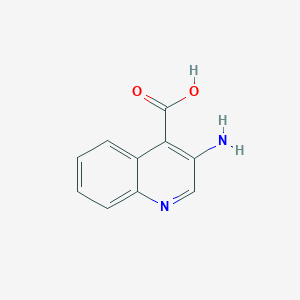

Le Phénazolam est synthétisé par une série de réactions chimiques impliquant divers réactifs et conditions. La voie de synthèse implique généralement la formation de la structure de base triazolobenzodiazépine. Une méthode courante comprend la condensation de la 2-chlorobenzophénone avec l'hydrazine pour former l'intermédiaire, qui est ensuite cyclisé avec des réactifs appropriés pour donner du Phénazolam

Analyse Des Réactions Chimiques

Le Phénazolam subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le Phénazolam peut être oxydé pour former divers métabolites. Les réactifs courants pour l'oxydation comprennent le peroxyde d'hydrogène et d'autres agents oxydants.

Réduction : Les réactions de réduction peuvent convertir le Phénazolam en ses formes réduites en utilisant des réactifs comme l'hydrure de lithium et d'aluminium.

Substitution : Le Phénazolam peut subir des réactions de substitution, en particulier aux positions du brome et du chlore, en utilisant des réactifs nucléophiles.

Les principaux produits formés à partir de ces réactions comprennent les dérivés hydroxylés et déchlorés .

Applications de la recherche scientifique

Le Phénazolam a plusieurs applications de recherche scientifique, principalement dans les domaines de la chimie, de la biologie et des sciences forensiques :

Chimie : Utilisé comme étalon de référence en chimie analytique pour l'identification et la quantification des benzodiazépines.

Biologie : Étudié pour ses effets sur le système nerveux central et ses interactions potentielles avec d'autres neurotransmetteurs.

Sciences forensiques : Utilisé dans les études toxicologiques pour comprendre son métabolisme et détecter sa présence dans les échantillons biologiques.

Mécanisme d'action

Le Phénazolam exerce ses effets en agissant comme un modulateur allostérique positif du récepteur de l'acide gamma-aminobutyrique (GABA). Il renforce les effets inhibiteurs du GABA, ce qui entraîne une sédation et des effets hypnotiques accrus. Les cibles moléculaires comprennent le récepteur GABA-A, où le Phénazolam se lie et potentialise la réponse du récepteur au GABA .

Comparaison Avec Des Composés Similaires

Le Phénazolam est structurellement similaire à d'autres benzodiazépines telles que le Bromazolam, le Triazolam et le Flubromazolam. Comparé à ces composés, le Phénazolam est reconnu pour sa puissance supérieure et sa durée d'action plus longue. Voici une comparaison avec des composés similaires :

Bromazolam : Effets sédatifs similaires, mais avec une durée d'action plus courte.

Triazolam : Utilisé médicalement pour ses effets hypnotiques, mais moins puissant que le Phénazolam.

Flubromazolam : Connu pour sa puissance extrême et ses effets durables, similaires à ceux du Phénazolam

Le caractère unique du Phénazolam réside dans sa combinaison de haute puissance et de longue durée, ce qui en fait un sujet d'intérêt dans les recherches scientifiques et les études forensiques.

Propriétés

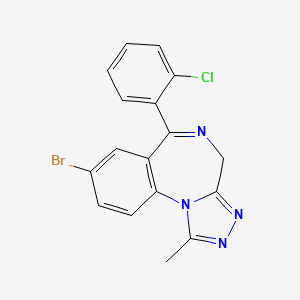

IUPAC Name |

8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrClN4/c1-10-21-22-16-9-20-17(12-4-2-3-5-14(12)19)13-8-11(18)6-7-15(13)23(10)16/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTCFAZTKZDYCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=C4Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10236191 | |

| Record name | 8-Bromo-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87213-50-1 | |

| Record name | Phenazolam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087213501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Bromo-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENAZOLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AVB9ZZ4ZS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

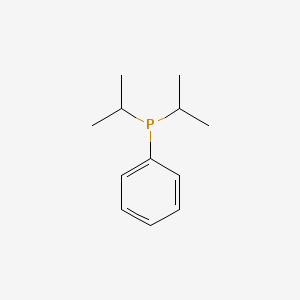

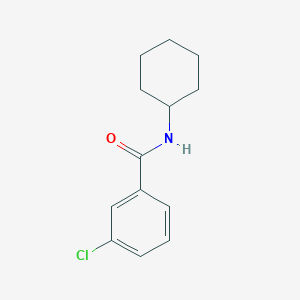

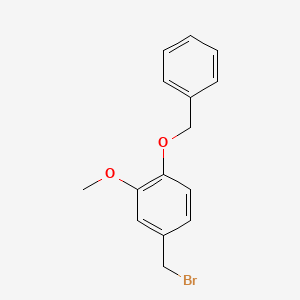

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]pyridine](/img/structure/B1607489.png)